molecular formula C11H12N4O3S B2545842 4-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2097918-65-3

4-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2545842
CAS No.: 2097918-65-3
M. Wt: 280.3
InChI Key: ZXBVAAIJXDPUCB-UHFFFAOYSA-N
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Description

This compound features a dihydropyridine core substituted with a methoxy group at position 4, a methyl group at position 1, and a carboxamide linker connecting to a 5-methyl-1,3,4-thiadiazole moiety. The thiadiazole ring introduces sulfur-based heterocyclic character, which may enhance interactions with biological targets compared to purely nitrogen-containing systems.

Properties

IUPAC Name

4-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-6-13-14-11(19-6)12-10(17)7-5-15(2)9(16)4-8(7)18-3/h4-5H,1-3H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBVAAIJXDPUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of various substituents. One common synthetic route includes the reaction of 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxamide with 5-methyl-1,3,4-thiadiazol-2-ylamine under specific conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to the formation of various derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

The compound’s uniqueness lies in its dihydropyridine-thiadiazole-carboxamide architecture. Below is a comparison with key analogs from the literature:

Table 1: Structural and Functional Group Comparisons
Compound Name / Identifier Core Structure Key Substituents Heterocyclic Components
Target Compound 1,6-Dihydropyridine 4-OCH₃, 1-CH₃ Thiadiazole (S/N)
: 3a Pyrazole 5-Cl, 3-CH₃, phenyl Pyrazole (N-only)
: 4i Pyrimidinone Coumarin, tetrazole Pyrimidinone, tetrazole

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Systems: The thiadiazole’s sulfur atoms may improve membrane permeability compared to pyrazoles or pyrimidinones, which rely solely on nitrogen for interactions .
Table 2: Yield and Purity Metrics
Compound Yield (%) Melting Point (°C) Purification Method
Target Compound*
3a 68 133–135 Recrystallization (ethanol)
3d 71 181–183 Preparative TLC
4i Column chromatography

*Note: Specific data for the target compound are unavailable; methods from analogs are inferred.

Physicochemical and Spectroscopic Properties

NMR and MS Trends :

  • Pyrazole Derivatives () : Aromatic protons in 3a–3e appear at δ 7.21–8.12 ppm, with methyl groups at δ ~2.65 ppm . The target’s dihydropyridine ring may show distinct deshielding due to conjugation with the thiadiazole.
  • Mass Spectrometry : The target’s molecular weight (estimated >350 g/mol) would exceed pyrazole derivatives (e.g., 3a: 403.1 [M+H]⁺) due to the thiadiazole’s sulfur content .

Elemental Analysis :

  • Pyrazole derivatives (e.g., 3a: C, 62.61%; N, 20.86%) highlight high nitrogen content, whereas the target’s sulfur and oxygen may reduce %N but enhance polarity .

Biological Activity

4-Methoxy-1-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyridine ring, a thiadiazole moiety, and a carboxamide functional group, which are known for their diverse biological properties including anticancer, anti-inflammatory, and antimicrobial effects.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Pyridine Ring Contributes to biological activity through interaction with biological targets.
Thiadiazole Moiety Known for anticancer and antimicrobial properties.
Carboxamide Group Enhances solubility and bioavailability.

Anticancer Properties

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer activity. Specifically, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

For example:

  • MCF-7 Breast Cancer Cells : The IC50 value of certain thiadiazole derivatives was found to be approximately 49.6 µM .
  • MDA-MB-231 Breast Cancer Cells : Another derivative exhibited an IC50 of 53.4 µM against this aggressive breast cancer cell line .

These findings suggest that the compound may interfere with cellular processes such as DNA replication and apoptosis through mechanisms involving caspase activation .

While specific literature on the mechanism of action for this compound is limited, it is hypothesized that the presence of the 1,6-dihydropyridine ring allows for potential interactions with calcium channels and modulation of cellular signaling pathways. The anticancer activity may be attributed to:

  • Induction of apoptosis through caspase pathways (Caspase 3 and Caspase 8) activation.
  • Inhibition of DNA synthesis due to structural similarities with nucleobases .

Comparative Analysis with Related Compounds

The biological activities of this compound can also be compared with other structurally related compounds:

Compound Name Structural Features Biological Activity
5-Amino-1,3,4-thiadiazoleThiadiazole ringAnticancer
6-Oxo-pyridine derivativesPyridine ringAntimicrobial
N-(5-Methylthiadiazol) derivativesThiadiazole + amideAnticonvulsant

This comparison highlights the unique combination of structural elements in the target compound that may enhance its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives:

  • In Vitro Studies : Research involving various synthesized thiadiazole compounds indicated a concentration-dependent cytotoxicity against MCF-7 and MDA-MB-231 cell lines. The strongest activity was observed in compounds with specific substituents on the thiadiazole ring .
  • Mechanistic Insights : In silico studies suggest a multitarget mode of action for these compounds. The ability to induce apoptosis without significant toxicity to normal cells makes them promising candidates for further development as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for this compound, considering yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Thiadiazole Formation : Cyclization of thiourea derivatives using iodine and triethylamine in acetonitrile (reflux for 1–3 minutes), followed by purification in DMF .
  • Coupling Reactions : The dihydropyridine-carboxamide moiety can be attached via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF), achieving yields >85% under pH-controlled conditions .
  • Base Catalysis : K₂CO₃ in DMF facilitates alkylation or substitution reactions, as seen in analogous heterocyclic systems .
    Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry (1.1–1.2 equivalents of alkylating agents) to minimize byproducts .

Q. How can spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Dihydropyridine Ring : A singlet at δ 2.5–3.0 ppm for the N-methyl group and a carbonyl signal at δ 165–170 ppm .
    • Thiadiazole Moiety : Aromatic protons at δ 7.8–8.2 ppm and sulfur-related deshielding in ¹³C NMR (δ 165–175 ppm) .
  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (amide C=O) and 1250–1300 cm⁻¹ (C-O of methoxy group) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₂H₁₃N₃O₃S, MW 303.32) with fragmentation patterns matching the thiadiazole and dihydropyridine rings .

Q. What chromatographic methods detect synthesis impurities?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase (0.1% TFA) at 1.0 mL/min. Monitor UV absorption at 254 nm .
  • TLC : Employ silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) to track unreacted starting materials .
  • Common Impurities : Hydrolysis byproducts (e.g., free carboxylic acid) or incomplete cyclization intermediates. Adjust pH during workup to suppress hydrolysis .

Advanced Research Questions

Q. How to resolve contradictions between computational and experimental reactivity data?

Methodological Answer:

  • Density Functional Theory (DFT) : Compare computed HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry). Discrepancies may arise from solvent effects not modeled in simulations .
  • X-ray Crystallography : Refine crystal structures using SHELXL to validate bond lengths/angles against DFT-optimized geometries. For example, the thiadiazole ring’s planarity can be confirmed via XRD .
  • Kinetic Studies : Perform time-resolved NMR to compare predicted vs. observed reaction rates for nucleophilic attacks on the carboxamide group .

Q. What in vitro models evaluate anticancer activity?

Methodological Answer:

  • Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC₅₀ determination via MTT assays (48–72 hr exposure). Include positive controls (e.g., doxorubicin) .
  • Off-Target Mitigation : Pre-treat cells with CYP inhibitors (e.g., ketoconazole) to assess metabolic stability. Thiadiazole derivatives are prone to CYP3A4-mediated oxidation .
  • Apoptosis Assays : Annexin V/PI staining coupled with caspase-3 activation measurements to confirm mechanism .

Q. How does the thiadiazole moiety influence pharmacokinetics?

Methodological Answer:

  • Solubility : LogP calculations (e.g., 2.1–2.5 via shake-flask method) predict moderate hydrophobicity. Improve bioavailability via sodium carboxylate salt formation .
  • Metabolism : Incubate with liver microsomes (human/rat) to identify oxidative metabolites (LC-MS/MS). Thiadiazole rings often form sulfoxide derivatives .
  • Plasma Stability : Use HPLC to monitor degradation in plasma (37°C, 24 hr). Half-life <4 hr suggests need for prodrug strategies .

Q. What crystallization conditions enable XRD analysis?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with ethanol/water (9:1) or DMSO/ethyl acetate. Slow evaporation at 4°C enhances crystal quality .
  • Data Collection : At 100 K, collect high-resolution (<1.0 Å) data using synchrotron radiation. SHELXL refinement resolves disorder in the methoxy group .
  • Validation : Check R-factors (<5%) and electron density maps (e.g., Olex2 visualization) to confirm hydrogen bonding between thiadiazole and pyridine rings .

Q. How to design SAR studies via systematic substitutions?

Methodological Answer:

  • Pyridine Modifications : Replace 4-methoxy with ethoxy or halogens (Cl, F) to assess electronic effects on bioactivity. Use Suzuki coupling for aryl introductions .
  • Thiadiazole Variations : Substitute 5-methyl with bulkier groups (e.g., isopropyl) to study steric hindrance. Synthesize via Hantzsch thiadiazole synthesis .
  • Pharmacophore Mapping : Dock analogs into homology models (e.g., EGFR kinase) using AutoDock Vina. Correlate binding scores (ΔG) with IC₅₀ values .

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